trans-3-(Methylthio)cyclobutanamine Hydrochloride
Description
Properties
IUPAC Name |
3-methylsulfanylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPWZAQNYFYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138424-91-4 | |
| Record name | 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Amination: The amine group is introduced through an amination reaction, often involving an amine precursor and suitable catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an amide.
Substitution: Nucleophilic substitution reactions can occur at the amine or methylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and other reduced derivatives.
Substitution: Various substituted cyclobutanamine derivatives.
Scientific Research Applications
Pharmaceutical Development
Trans-3-(Methylthio)cyclobutanamine Hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it suitable for developing medications aimed at treating various conditions.
- Target Identification : Research indicates that this compound may act on specific receptors involved in neurological disorders. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating anxiety or depression disorders .
Cancer Research
The compound's relevance extends to oncology, where it may play a role in cancer treatment strategies. Cyclobutane derivatives have been investigated for their ability to inhibit tumor growth and metastasis.
- Mechanism of Action : Preliminary studies suggest that this compound could interfere with signaling pathways associated with cancer cell proliferation. For example, it may affect the c-Met signaling pathway, which is implicated in various cancers .
Neuropharmacology
Given its structural properties, this compound has potential applications in neuropharmacology.
- Neuroprotective Effects : There is emerging evidence that cyclobutane derivatives can exhibit neuroprotective effects by modulating oxidative stress pathways and reducing neuronal apoptosis. This suggests that the compound could be further explored for therapeutic benefits in neurodegenerative diseases .
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptors. The findings indicated that the compound could enhance serotonin signaling, which is crucial for mood regulation and could have implications for depression treatment .
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the downregulation of c-Met expression, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Pharmaceutical Development | Treatment for neurological disorders | Modulates neurotransmitter systems |
| Cancer Research | Inhibition of tumor growth | Affects c-Met signaling pathway |
| Neuropharmacology | Neuroprotective agent | Reduces oxidative stress and neuronal apoptosis |
Mechanism of Action
The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Based Amines
Structural Analogs with Varying Substituents
The following table summarizes key analogs, their substituents, and physicochemical properties:
Key Differences and Implications
Electronic and Steric Effects :
- Methylthio (-SMe) vs. Methoxy (-OMe): The methylthio group (trans-3-(Methylthio)cyclobutanamine HCl) provides weaker electron-donating effects compared to methoxy due to sulfur’s lower electronegativity. Methoxy analogs (e.g., trans-3-Methoxycyclobutanamine HCl) exhibit higher polarity, affecting solubility in aqueous media.
Aromatic vs. Aliphatic Substituents :
Hydrogen Bonding and Solubility :
- Hydroxyl (-OH) vs. Amine (-NH₂): trans-3-Aminocyclobutanol HCl contains both -NH₂ and -OH groups, enabling dual hydrogen-bonding interactions. This increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to the methylthio analog .
Geminal Hydroxy-Methyl Group :
Salt Forms and Stability :
Cyclopentane and Heterocyclic Analogs
Cyclopentane Derivatives
Piperidine and Oxetane Derivatives
Biological Activity
trans-3-(Methylthio)cyclobutanamine Hydrochloride is a compound that has garnered interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the chemical formula . The presence of the methylthio group is significant as it influences the compound's reactivity and biological interactions. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound remain an area of ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections .
Case Studies
- Antimicrobial Effectiveness : A study evaluated the efficacy of this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
- Cellular Impact : Another investigation focused on the compound's effects on cellular processes. It was found to induce apoptosis in certain cancer cell lines, potentially through the activation of specific apoptotic pathways. This suggests a role for this compound in cancer therapy development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| trans-3-Methoxycyclobutanamine Hydrochloride | Methoxy group instead of methylthio | Similar antimicrobial properties |
| trans-3-(Methylsulfonyl)cyclobutanamine Hydrochloride | Methylsulfonyl group | Enhanced anti-inflammatory effects |
The presence of the methylthio group in this compound imparts unique properties compared to its analogs, which may lead to different biological activities and therapeutic potentials.
Medicinal Chemistry
The compound is being explored as a precursor for drug development targeting specific biological pathways. Its unique structure allows for modifications that could enhance therapeutic efficacy while minimizing side effects.
Industrial Use
In addition to its biological applications, this compound serves as a building block in organic synthesis, contributing to the development of specialty chemicals with unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
